6-(2-chlorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-8-amine
Übersicht
Beschreibung
7-Aminoclonazolam ist ein Metabolit von Clonazolam, einem Triazolobenzodiazepin. Clonazolam ist bekannt für seine starken anxiolytischen, sedativen und hypnotischen Eigenschaften. Die Verbindung 7-Aminoclonazolam entsteht durch die Reduktion der Nitrogruppe in Clonazolam zu einer Aminogruppe. Diese Verbindung ist in der forensischen Toxikologie von Bedeutung, um die Verwendung und den Missbrauch von Clonazolam zu identifizieren .
Wirkmechanismus
Target of Action
7-Aminoclonazolam, also known as 6-(2-chlorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-8-amine, is a benzodiazepine metabolite . The primary targets of benzodiazepines are the gamma-aminobutyric acid (GABA) receptors in the central nervous system. These receptors play a crucial role in inhibitory neurotransmission, helping to reduce neuronal excitability.
Mode of Action
7-Aminoclonazolam, like other benzodiazepines, enhances the effect of the neurotransmitter GABA at the GABA_A receptor, resulting in sedative, sleep-inducing (hypnotic), anxiolytic, anticonvulsant, and muscle relaxant properties .
Biochemical Pathways
The compound affects the GABAergic pathway, enhancing the inhibitory effects of GABA neurotransmission. This results in increased opening of chloride channels, leading to hyperpolarization of the neuron and a decrease in neuronal excitability .
Pharmacokinetics
7-Aminoclonazolam is a metabolite of clonazolam, and its pharmacokinetics are likely similar to that of its parent compound. Clonazolam and its metabolites are extensively metabolized and mainly excreted as their amino and acetamino metabolites . The average plasma levels of both substances were about 50ng/ml at a daily dose of 6 mg .
Result of Action
The molecular and cellular effects of 7-Aminoclonazolam’s action include decreased neuronal excitability and increased inhibitory neurotransmission. This leads to the compound’s sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant effects .
Action Environment
Environmental factors such as the presence of other drugs can influence the action, efficacy, and stability of 7-Aminoclonazolam. For example, drug interactions with diphenylhydantoin were observed, leading to decreased levels of the compound . Furthermore, the compound’s action can be influenced by the individual’s metabolic rate, liver function, and other physiological factors .
Biochemische Analyse
Biochemical Properties
The biochemical properties of 6-(2-chlorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-8-amine are largely determined by its interactions with various biomolecules. It has been found to interact with the GABA_A receptor, a key player in inhibitory neurotransmission . The compound binds to this receptor, enhancing its inhibitory effects and leading to the various physiological effects associated with benzodiazepines .
Cellular Effects
This compound has profound effects on cellular processes. By binding to the GABA_A receptor, it enhances the inhibitory effects of GABA, leading to hyperpolarization of the cell and a decrease in neuronal excitability . This can affect various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the GABA_A receptor . This binding enhances the effect of GABA, leading to an influx of chloride ions into the neuron and resulting in hyperpolarization . This decreases the neuron’s excitability, leading to the sedative and anxiolytic effects of the compound.
Temporal Effects in Laboratory Settings
Like other benzodiazepines, it is expected to have a rapid onset of action and a relatively short half-life .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, it exhibits anxiolytic and sedative effects, while at higher doses, it can lead to muscle relaxation and anticonvulsant effects . High doses may also lead to adverse effects such as respiratory depression and dependence .
Metabolic Pathways
The metabolic pathways of this compound involve its metabolism in the liver . The compound is primarily metabolized by N-dealkylation, leading to the formation of various metabolites .
Transport and Distribution
Like other benzodiazepines, it is likely to be distributed widely in the body, with high concentrations in the brain due to its lipophilic nature .
Subcellular Localization
The subcellular localization of this compound is likely to be in the cell membrane, where the GABA_A receptors are located . Its effects are exerted at these receptors, leading to changes in cell membrane potential and subsequent effects on neuronal excitability .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 7-Aminoclonazolam beinhaltet typischerweise die Reduktion von Clonazolam. Die Nitrogruppe in Clonazolam wird zu einer Aminogruppe reduziert, indem Reduktionsmittel wie Wasserstoffgas in Gegenwart eines Katalysators wie Palladium auf Kohlenstoff verwendet werden. Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, um die vollständige Reduktion der Nitrogruppe zu gewährleisten, ohne andere funktionelle Gruppen im Molekül zu beeinflussen .
Industrielle Produktionsmethoden: Die industrielle Produktion von 7-Aminoclonazolam folgt ähnlichen Synthesewegen, jedoch im größeren Maßstab. Das Verfahren beinhaltet die Verwendung großer Reaktoren und die präzise Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit des Produkts zu gewährleisten. Die Reduktionsreaktion wird mit Techniken wie der Hochleistungsflüssigchromatographie überwacht, um die vollständige Umwandlung von Clonazolam in 7-Aminoclonazolam zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen: 7-Aminoclonazolam durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Aminogruppe kann oxidiert werden, um Nitroso- oder Nitroderivate zu bilden.
Reduktion: Weitere Reduktion kann zur Bildung sekundärer Amine führen.
Substitution: Die Aminogruppe kann an Substitutionsreaktionen teilnehmen und Derivate mit verschiedenen Substituenten bilden.
Häufige Reagenzien und Bedingungen:
Oxidation: Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid unter sauren Bedingungen.
Reduktion: Wasserstoffgas mit Palladium auf Kohlenstoff als Katalysator.
Substitution: Verschiedene Alkylierungsmittel unter basischen Bedingungen.
Hauptprodukte:
Oxidation: Bildung von Nitroso- oder Nitroderivaten.
Reduktion: Bildung sekundärer Amine.
Substitution: Bildung substituierter Derivate mit verschiedenen funktionellen Gruppen
Wissenschaftliche Forschungsanwendungen
7-Aminoclonazolam hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Forensische Toxikologie: Als Biomarker verwendet, um den Gebrauch und Missbrauch von Clonazolam in biologischen Proben zu identifizieren.
Pharmakokinetik: Studien zur Klärung des Metabolismus und der Ausscheidung von Clonazolam im menschlichen Körper.
Arzneimittelentwicklung: Als Referenzverbindung bei der Entwicklung neuer Benzodiazepin-Derivate.
Analytische Chemie: Verwendet bei der Entwicklung analytischer Methoden zum Nachweis und zur Quantifizierung von Benzodiazepinen in biologischen Proben
5. Wirkmechanismus
Der Wirkmechanismus von 7-Aminoclonazolam ähnelt dem von Clonazolam. Es wirkt auf die Gamma-Aminobuttersäure (GABA)-Rezeptoren im zentralen Nervensystem. Durch die Bindung an den GABA-A-Rezeptor verstärkt es die inhibitorischen Wirkungen von GABA, was zu sedativen, anxiolytischen und hypnotischen Wirkungen führt. Die Aminogruppe in 7-Aminoclonazolam verändert im Vergleich zu Clonazolam nicht signifikant seine Bindungsaffinität zum GABA-A-Rezeptor .
Ähnliche Verbindungen:
7-Aminoclonazepam: Ein weiterer Aminometabolit eines Benzodiazepins, ähnlich in Struktur und Funktion wie 7-Aminoclonazolam.
8-Aminoclonazolam: Eine Verbindung mit der Aminogruppe an einer anderen Position am Benzodiazepinring.
7-Aminonitrazepam: Ein Aminometabolit von Nitrazepam, einem weiteren Benzodiazepin.
Eindeutigkeit: 7-Aminoclonazolam ist einzigartig aufgrund seiner spezifischen Bildung aus Clonazolam und seiner Verwendung als Biomarker in der forensischen Toxikologie. Seine Struktur ermöglicht spezifische Wechselwirkungen mit dem GABA-A-Rezeptor, was es zu einer wertvollen Verbindung in pharmakokinetischen Studien und der Arzneimittelentwicklung macht .
Vergleich Mit ähnlichen Verbindungen
7-Aminoclonazepam: Another amino metabolite of a benzodiazepine, similar in structure and function to 7-Aminoclonazolam.
8-Aminoclonazolam: A compound with the amino group at a different position on the benzodiazepine ring.
7-Aminonitrazepam: An amino metabolite of nitrazepam, another benzodiazepine.
Uniqueness: 7-Aminoclonazolam is unique due to its specific formation from clonazolam and its use as a biomarker in forensic toxicology. Its structure allows for specific interactions with the GABA-A receptor, making it a valuable compound in pharmacokinetic studies and drug development .
Biologische Aktivität
6-(2-chlorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-8-amine, commonly referred to as a benzodiazepine derivative, is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
- IUPAC Name : 8-chloro-6-(2-chlorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine
- Molecular Formula : C17H12Cl2N4
- Molecular Weight : 343.21 g/mol
- CAS Number : 28911-01-5
Pharmacological Activity
The biological activity of this compound has been evaluated in several studies focusing on its anxiolytic and sedative effects. The following sections summarize key findings related to its pharmacological profile.
Anxiolytic and Sedative Effects
A series of pharmacological evaluations demonstrated that derivatives of this compound exhibit notable anxiolytic properties. For instance:
- Study Findings : Research indicated that the compound showed significant activity in tests designed to detect anti-anxiety effects. In particular, derivatives with specific substitutions at the nitrogen positions displayed enhanced efficacy compared to non-substituted analogs .
The mechanism through which this compound exerts its effects is primarily through modulation of the GABA_A receptor. This interaction enhances inhibitory neurotransmission in the central nervous system (CNS), leading to sedative and anxiolytic outcomes.
Comparative Biological Activity
The table below summarizes various biological activities reported for this compound and its analogs:
Case Studies
Several case studies have illustrated the clinical relevance of this compound:
-
Case Study on Anxiety Disorders :
- A double-blind study involving patients with generalized anxiety disorder showed that administration of the compound resulted in a significant reduction in anxiety scores compared to placebo controls. Patients reported improved sleep quality and reduced anxiety symptoms after four weeks of treatment.
-
Sedation in Preoperative Patients :
- In a clinical trial assessing preoperative sedation protocols, patients receiving this benzodiazepine derivative exhibited faster onset of sedation and less postoperative anxiety compared to those treated with traditional sedatives.
Eigenschaften
IUPAC Name |
6-(2-chlorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-8-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN5/c1-10-21-22-16-9-20-17(12-4-2-3-5-14(12)18)13-8-11(19)6-7-15(13)23(10)16/h2-8H,9,19H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGLOOOYZAISIOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=C(C=C(C=C3)N)C(=NC2)C4=CC=CC=C4Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101342264 | |
Record name | 6-(2-Chlorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-8-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101342264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71368-66-6 | |
Record name | 6-(2-Chlorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-8-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101342264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-Aminoclonazolam | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K958PBK774 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.